molecular formula C8H8BNO5 B597785 4-Acetyl-3-nitrophenylboronic acid CAS No. 1256345-63-7

4-Acetyl-3-nitrophenylboronic acid

Cat. No. B597785
M. Wt: 208.964
InChI Key: PZXBGJTWRHMQQR-UHFFFAOYSA-N
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Description

4-Acetyl-3-nitrophenylboronic acid is a compound with the CAS Number: 1256345-63-7 and a molecular weight of 208.97 . The IUPAC name for this compound is 4-acetyl-3-nitrophenylboronic acid .


Synthesis Analysis

Boronic acids, including 4-Acetyl-3-nitrophenylboronic acid, are commonly used in Suzuki–Miyaura coupling reactions . Protodeboronation of alkyl boronic esters, a valuable but underdeveloped process, has been reported using a radical approach .


Molecular Structure Analysis

The linear formula of 4-Acetyl-3-nitrophenylboronic acid is C8H8BNO5 . The InChI code for this compound is 1S/C8H8BNO5/c1-5(11)7-3-2-6(9(12)13)4-8(7)10(14)15/h2-4,12-13H,1H3 .


Chemical Reactions Analysis

Boronic acids, such as 4-Acetyl-3-nitrophenylboronic acid, are known to react with 1,2-diols through a reversible covalent condensation pathway . They are also used in Suzuki–Miyaura coupling reactions .


Physical And Chemical Properties Analysis

The molecular weight of 4-Acetyl-3-nitrophenylboronic acid is 208.97 g/mol . It is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Sensing Applications

    • Scientific Field: Chemistry
    • Application Summary: Boronic acids, including 4-Acetyl-3-nitrophenylboronic acid, are increasingly utilized in diverse areas of research. Their interactions with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications .
    • Methods of Application: The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
    • Results or Outcomes: The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
  • Synthesis of 1,4-Dihydropyridines and Polyhydroquinolines

    • Scientific Field: Organic Chemistry
    • Application Summary: 3-Nitrophenylboronic acid, a compound similar to 4-Acetyl-3-nitrophenylboronic acid, has been used as a catalyst in the synthesis of 1,4-dihydropyridines and polyhydroquinolines .
    • Methods of Application: The synthesis involves a multi-component coupling reaction of aldehyde, β-keto ester, and ammonium acetate at room temperature using 3-nitrophenylboronic acid as a catalyst .
    • Results or Outcomes: The reaction yielded 1,4-dihydropyridine and polyhydroquinoline derivatives in good to excellent isolated yield .
  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Scientific Field: Organic Chemistry
    • Application Summary: Pinacol boronic esters, which are related to 4-Acetyl-3-nitrophenylboronic acid, are highly valuable building blocks in organic synthesis. They have been used in the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
    • Methods of Application: The process involves a radical approach to catalytic protodeboronation. Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
    • Results or Outcomes: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
  • Synthesis of Substituted Phenols

    • Scientific Field: Organic Chemistry
    • Application Summary: A mild, green, and highly efficient protocol was developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol .
    • Methods of Application: The method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions. A wide range of arylboronic acids were smoothly transformed into substituted phenols .
    • Results or Outcomes: The reaction is scalable up to at least 5 grams at room temperature with a one-minute reaction time and can be combined in a one-pot sequence with bromination and Pd-catalyzed cross-coupling to generate more diverse, highly substituted phenols .
  • Suzuki–Miyaura Coupling

    • Scientific Field: Organic Chemistry
    • Application Summary: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Boron reagents, including 4-Acetyl-3-nitrophenylboronic acid, are used in this process .
    • Methods of Application: The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
    • Results or Outcomes: The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
  • Synthesis of 1,4-Dihydropyridine Derivatives

    • Scientific Field: Organic Chemistry
    • Application Summary: 3-Nitrophenylboronic acid, a compound similar to 4-Acetyl-3-nitrophenylboronic acid, has been used as a catalyst in the synthesis of 1,4-dihydropyridine derivatives .
    • Methods of Application: The synthesis involves a multi-component coupling reaction of aldehyde, β-keto ester, and ammonium acetate at room temperature .
    • Results or Outcomes: The reaction yielded 1,4-dihydropyridine derivatives in good to excellent isolated yield .

properties

IUPAC Name

(4-acetyl-3-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO5/c1-5(11)7-3-2-6(9(12)13)4-8(7)10(14)15/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXBGJTWRHMQQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)C)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681539
Record name (4-Acetyl-3-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetyl-3-nitrophenylboronic acid

CAS RN

1256345-63-7
Record name Boronic acid, B-(4-acetyl-3-nitrophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256345-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Acetyl-3-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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